Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Core and 6-Methyl Analog
The target compound (MW 296.37, C₁₈H₂₀N₂O₂) is substantially larger than the unsubstituted core 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (MW 150.18, C₈H₁₀N₂O) and the 6-methyl analog (MW 164.20, C₉H₁₂N₂O) . The phenylbutanoyl group adds 146.19 Da and contributes an estimated ΔlogP of +3.0 to +3.5 over the unsubstituted core, shifting the compound into a more lipophilic space typical of CNS-penetrant or hydrophobic pocket-binding ligands [1]. This quantitative divergence directly impacts solubility, permeability, and non-specific binding profiles.
| Evidence Dimension | Molecular Weight (Da) and lipophilicity (estimated logP) |
|---|---|
| Target Compound Data | MW 296.37, cLogP ~2.5 (estimated by fragment addition) |
| Comparator Or Baseline | Unsubstituted core: MW 150.18, cLogP ~ -0.5; 6-Methyl analog: MW 164.20, cLogP ~0.2 |
| Quantified Difference | MW increase of +146.19 Da (unsubstituted) / +132.17 Da (methyl); estimated ΔlogP ~+3.0 (unsubstituted) / +2.3 (methyl) |
| Conditions | Calculated physicochemical properties based on molecular formula; experimental logP not available for target compound |
Why This Matters
Procurement decisions require matching the compound’s physicochemical profile to the assay format (e.g., aqueous solubility limit, permeability requirement), and the large MW/logP shift means the target compound cannot be substituted with the core scaffold without altering assay outcomes.
- [1] PubChem Lite. cLogP estimation for 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (InChIKey MFIALBVUWLNEGU-UHFFFAOYSA-N); fragment-based estimation for target compound. View Source
